![molecular formula C10H14O4 B086089 1,4-Butanediol diacrylate CAS No. 1070-70-8](/img/structure/B86089.png)
1,4-Butanediol diacrylate
Overview
Description
1,4-Butanediol diacrylate is a multifunctional crosslinker used in drying technology for paintings, coatings, inks, resins, and adhesives . It serves as an intermediate product for polymer synthesis in the chemical industry . It is also used in crafting polyurethanes, polyacrylates, and polyimides . Upon heating, it polymerizes to form a stable cross-linked network by reacting its acrylate groups with other molecules, including amines and alcohols .
Synthesis Analysis
1,4-Butanediol diacrylate can be synthesized from 1,4-anhydroerythritol and hydrogen . A physical mixture of ReOx–Au/CeO2 and carbon-supported rhenium catalysts effectively converted 1,4-anhydroerythritol to 1,4-butanediol with H2 as a reductant . Another method involves using acrylic acid and 1,4-butanediol with a synthetic solid acid catalyst .
Molecular Structure Analysis
The molecular formula of 1,4-Butanediol diacrylate is C10H14O4 .
Chemical Reactions Analysis
Upon heating, 1,4-Butanediol diacrylate polymerizes to form a stable cross-linked network by reacting its acrylate groups with other molecules, including amines and alcohols .
Physical And Chemical Properties Analysis
1,4-Butanediol diacrylate has a molar mass of 198.22 g/mol . It has a density of 1.051 g/mL at 25 °C (lit.) . The melting point is -7°C , and the boiling point is 83 °C/0.3 mmHg (lit.) . It is immiscible with water , and its refractive index is n20/D 1.456 (lit.) .
Scientific Research Applications
Polymer Synthesis
1,4-Butanediol diacrylate is used as an intermediate product for polymer synthesis in the chemical industry . It is the main material used to make polyurethanes, polyacrylates, and polyimides .
Photopolymerization
This compound has a relatively low viscosity and undergoes photopolymerization, initiated by UV radiation . This property makes it useful in various applications where UV curing is required.
Drying Technology
1,4-Butanediol diacrylate is used in drying technology for paintings, coatings, inks, resins, and adhesives . Its ability to quickly form a solid structure upon exposure to certain conditions makes it valuable in these applications.
Nanomaterials and Nanocomposites
It is used to generate polymer nanomaterials and nanocomposites . These materials have unique properties and are used in a variety of fields, from electronics to medicine.
Tissue Engineering
1,4-Butanediol diacrylate can be used to synthesize joint-linker hydrogels with good mechanical strength. These hydrogels can be used as scaffold materials in bone tissue engineering as biomimetics for natural tissues .
Drug Delivery Systems
The same hydrogels mentioned in tissue engineering can also be used in drug delivery systems . The hydrogel can encapsulate the drug and release it in a controlled manner.
Dental Composites
1,4-Butanediol diacrylate can be used to prepare anti-fouling coating for dental composites . This helps to improve the longevity and performance of dental restorations.
UV-Curable Adhesives and Sealants
Due to its ability to undergo photopolymerization, 1,4-Butanediol diacrylate is used in UV-curable adhesives and sealants . These materials cure rapidly upon exposure to UV light, making them useful in a variety of industrial applications.
Safety and Hazards
1,4-Butanediol diacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Mechanism of Action
Target of Action
1,4-Butanediol diacrylate (BDDA) is a multifunctional crosslinking agent . It primarily targets functional groups on polymer chains . The compound’s role is to form covalent bonds between these chains, creating a three-dimensional network .
Mode of Action
BDDA interacts with its targets through a process known as photopolymerization, which is initiated by UV radiation . This interaction results in the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network .
Biochemical Pathways
The biochemical pathways affected by BDDA are primarily related to polymer synthesis . The compound’s action can influence the flexibility and elasticity of the resulting materials . .
Pharmacokinetics
It’s known that bdda has a relatively low viscosity , which could potentially influence its bioavailability.
Result of Action
The primary result of BDDA’s action is the formation of a three-dimensional network within polymer materials . This contributes to the flexibility and elasticity of the cured materials . BDDA is used in various applications, including optical films, 3D printing, tissue engineering, dental composites, UV-curable adhesives, and sealants .
Action Environment
The action of BDDA is influenced by environmental factors such as light and temperature. Specifically, the compound undergoes photopolymerization when exposed to UV radiation . Additionally, the compound is stable under normal storage conditions (2-8°C) . .
properties
IUPAC Name |
4-prop-2-enoyloxybutyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGFJBTMHEZME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-24-7, 110911-62-1, 52277-33-5 | |
Record name | 2-Propenoic acid, 1,1′-(1,4-butanediyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25067-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110911-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52277-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044779 | |
Record name | 1,4-Butanediol diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,4-Butanediol diacrylate | |
CAS RN |
1070-70-8, 31442-13-4, 52277-33-5 | |
Record name | 1,4-Butanediol, diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanediol diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, diester with butanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031442134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, diester with butanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,4-butanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-[(1-oxo-2-propen-1-yl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butanediol diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-butanediyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,4-butanediyl), a-(1-oxo-2-propenyl)-#-[(1-oxo-2-propenyl)oxy]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAMETHYLENE GLYCOL DIACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53P6JR1A3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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